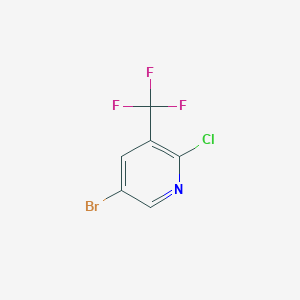

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIJBKHHJXXREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618653 | |

| Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211122-40-6 | |

| Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine CAS number

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine, a key heterocyclic building block in modern chemistry. Intended for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's synthesis, reactivity, applications, and handling protocols, grounding its claims in established scientific principles and industry-standard practices.

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a polysubstituted pyridine derivative whose strategic arrangement of functional groups—a bromine atom, a chlorine atom, and a trifluoromethyl group—makes it a highly valuable and versatile intermediate in organic synthesis.

Molecular Formula: C₆H₂BrClF₃N[1][3]

The trifluoromethyl (-CF₃) group is a cornerstone of its utility. As a potent electron-withdrawing group and a bioisostere for other chemical moieties, it significantly enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making it a favored feature in the design of modern pharmaceuticals and agrochemicals.[3][4][5]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 211122-40-6 | [1][2] |

| Molecular Weight | 260.44 g/mol | [3] |

| Molecular Formula | C₆H₂BrClF₃N | [1][3] |

| Appearance | Not Specified / Colourless - Yellow Liquid | [1][6] |

| Boiling Point | No Data Available | [1] |

| Melting Point | No Data Available | [1] |

| Density | No Data Available | [1] |

| Storage | Room temperature, in a dry, cool, well-ventilated place | [3][6] |

Note: While specific experimental values for boiling point, melting point, and density are not consistently reported in public datasheets, the compound is typically handled as a liquid or low-melting solid at room temperature.

Synthesis Strategy and Mechanistic Rationale

The industrial synthesis of trifluoromethylpyridines (TFMPs) is a critical process, as these intermediates are foundational to numerous commercial products in the life sciences sector.[7][8] While the precise, proprietary synthesis route for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is not publicly detailed, its structure strongly suggests a pathway built upon established principles of heterocyclic chemistry.

The most common industrial methods for preparing TFMP derivatives involve either the construction of the pyridine ring from a trifluoromethyl-containing precursor or, more frequently, the direct halogenation and fluorination of a picoline (methylpyridine) starting material.[7]

A prevalent approach is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over a transition metal catalyst.[7] This process generates key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF).[7] Subsequent, selective bromination of the 2,3-CTF intermediate at the 5-position would yield the target molecule. The choice of a brominating agent and reaction conditions is critical to ensure regioselectivity, targeting the electron-rich 5-position of the pyridine ring, which is activated for electrophilic substitution.

Chemical Reactivity and Applications in Drug Discovery

The utility of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine lies in the differential reactivity of its halogen substituents. The chlorine atom at the 2-position and the bromine atom at the 5-position serve as versatile reactive handles for a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry for building molecular complexity.

This dual functionality enables chemists to use the compound as a scaffold, introducing different functionalities at two distinct points on the pyridine ring. For example, a Suzuki coupling could be performed at the bromine position, followed by a Buchwald-Hartwig amination at the chlorine position, or vice versa, depending on the desired final product.

Primary Applications:

-

Pharmaceutical Intermediate: It is a crucial building block for developing active pharmaceutical ingredients (APIs).[3] Its structure is incorporated into molecules targeting specific enzymes or receptors for a variety of therapeutic areas.[3] The TFMP moiety is found in several approved drugs and numerous candidates in clinical trials.[7]

-

Agrochemical Synthesis: The compound is utilized in the manufacturing of advanced pesticides and herbicides.[3] The trifluoromethyl group enhances the biological activity and stability of the final agrochemical products.[3]

-

Materials Science and Research: Beyond life sciences, this molecule is employed in research to develop novel functional materials and as a tool in fundamental chemical investigations due to its unique electronic properties.[5]

Safety, Handling, and Storage Protocols

As with any halogenated and potentially hazardous chemical, strict adherence to safety protocols is mandatory when handling 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. The compound should only be handled by personnel trained in the use of hazardous chemicals.

Hazard Identification

| Hazard Class | Statement | GHS Classification |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Tox. 4[1][6] |

| Skin Irritation | Causes skin irritation. | Skin Irrit. 2[6][9][10] |

| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2[6][9][10] |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3[6][9][11] |

Recommended Handling and Storage Procedures:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[1] Workstations should be equipped with an eyewash station and a safety shower in close proximity.[6][12]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all personal contact, including inhalation.[9][11] Do not eat, drink, or smoke in the handling area.[11] Wash hands and any exposed skin thoroughly after handling.[1][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and heat or ignition sources.[1][10]

-

Accidental Release: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11] Collect the material into a suitable, labeled container for proper waste disposal.[11] Prevent spillage from entering drains or water courses.[1]

References

- CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc.

- 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine - MySkinRecipes.

- 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine - Sigma-Aldrich.

- 5-BROMO-2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE | 211122-40-6 - ChemicalBook.

- 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine - CAS:211122-40-6 - Sunway Pharm Ltd.

- 5-Bromo-2-(trifluoromethyl)

- 5-Bromo-2-methyl-3-(trifluoromethyl)

- SAFETY DATA SHEET - 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.

- SAFETY D

- Fine Chemical Synthesis with 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

- 5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033.

- SAFETY DATA SHEET - Fisher Scientific (5-Bromo-2-chloro-3-fluoropyridine).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

- Trifluoromethylpyridine: Its chemistry and applic

Sources

- 1. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 2. 5-BROMO-2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE | 211122-40-6 [chemicalbook.com]

- 3. 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. marketreportanalytics.com [marketreportanalytics.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal and agrochemical research, halogenated heterocyclic compounds are of paramount importance. Their unique electronic properties and steric profiles make them invaluable scaffolds in the design of novel bioactive molecules. Among these, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine stands out as a versatile building block. The strategic placement of a bromine atom, a chlorine atom, and a trifluoromethyl group on the pyridine ring offers multiple points for synthetic modification, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physical properties of this compound, offering both reported data and detailed experimental protocols for their verification. As a Senior Application Scientist, the aim is to present this information with a blend of technical precision and practical insight, empowering researchers to confidently handle and utilize this reagent in their synthetic endeavors.

Molecular Structure and Core Identifiers

The foundational step in understanding the physical behavior of any chemical entity is a thorough characterization of its molecular structure and associated identifiers.

Molecular Structure:

Caption: Workflow for melting point determination using a Mel-Temp apparatus.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is completely dry. If it is crystalline, finely powder a small amount using a mortar and pestle. [1]2. Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm. [2][1]3. Apparatus Insertion: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus. [2]4. Heating:

-

If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the heating block, thermometer, and sample. 5. Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.

-

Continue heating at the slow rate and record the temperature at which the last crystal melts. This is the end of the melting range. 6. Purity Assessment: A narrow melting range (e.g., 47.5-48.5 °C) suggests high purity, while a broad and depressed range would indicate the presence of impurities.

-

Boiling Point Determination (Micro Scale)

Rationale: The boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is another fundamental physical property for characterization and purity assessment. For small sample volumes, the capillary method is highly effective. [3] Apparatus: Thiele tube or a small test tube in a heating bath (e.g., oil bath), thermometer, capillary tube sealed at one end. [4][5] Protocol Workflow:

Caption: Workflow for micro-scale boiling point determination.

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 0.5-1 mL of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine into a small test tube.

-

Capillary Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. [5]3. Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid in the test tube. Immerse this assembly in a heating bath (an oil bath or a Thiele tube is ideal for even heating). [5]4. Heating: Begin to heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Reaching the Boiling Point: As the temperature approaches the boiling point, the rate of bubbling will increase. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure. [6]6. Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The bubbling will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample. [3][6]7. Pressure Correction: For highly accurate work, the observed boiling point can be corrected to standard atmospheric pressure (760 mmHg) if the measurement was taken at a different pressure.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These protons will appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex. We expect to see six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbons will be influenced by the electronegative substituents (Br, Cl, and CF₃).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be in the typical range for a trifluoromethyl group attached to an aromatic ring (around -60 to -70 ppm relative to CFCl₃). [7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the pyridine ring and the carbon-halogen and carbon-fluorine bonds. Key expected absorptions include:

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic protons above 3000 cm⁻¹.

-

Strong C-F stretching vibrations of the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region.

-

C-Cl and C-Br stretching vibrations at lower wavenumbers.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 260 (and 262, 264 due to the isotopic distribution of bromine and chlorine). Key fragmentation pathways would likely involve the loss of a halogen atom or the trifluoromethyl group.

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be made based on the principle of "like dissolves like." Given its halogenated and aromatic nature, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is expected to be soluble in a range of common organic solvents, including chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and polar aprotic solvents (e.g., N,N-dimethylformamide). It is anticipated to have very low solubility in water. [10]

Safety and Handling

As a halogenated organic compound, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. [11]

Synthesis Outline

A plausible synthetic route to 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine can be envisioned starting from a suitable pyridine precursor. A general strategy would involve the introduction of the trifluoromethyl, chloro, and bromo substituents in a regioselective manner. One possible approach, based on known pyridine chemistry, is outlined below. It is important to note that this is a generalized scheme and specific reaction conditions would require optimization.

A Potential Synthetic Pathway:

Caption: A potential synthetic route to 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine.

This route would involve the direct bromination of 2-chloro-3-(trifluoromethyl)pyridine. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 5-bromo isomer. Alternative routes starting from different pyridine derivatives are also conceivable.

Conclusion

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a valuable and versatile building block for chemical synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development. This guide has provided a comprehensive summary of its known physical data, detailed protocols for its experimental determination, and an overview of its expected spectroscopic and safety characteristics. By adhering to these guidelines and employing sound experimental techniques, researchers can confidently incorporate this important intermediate into their synthetic strategies to advance the frontiers of science.

References

-

Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Wired Chemist. Retrieved January 11, 2026, from [Link]

-

Mel-Temp Melting Point Apparatus. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 11, 2026, from [Link]

- Nazare, V. (n.d.). Determination of Boiling Point (B.P).

-

Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

-

211122-40-6. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]

-

Boiling Point Determination. (n.d.). Chemconnections.org. Retrieved January 11, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

- Supporting Information for... (n.d.). The Royal Society of Chemistry.

-

Video: Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved January 11, 2026, from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. (n.d.). J&K Scientific. Retrieved January 11, 2026, from [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Department of Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved January 11, 2026, from [Link]

-

5-Bromo-2-(trifluoromethyl)pyridine - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]

-

5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

-

5-Bromo-2-chloro-3-fluoropyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 3. chemconnections.org [chemconnections.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

- 10. echemi.com [echemi.com]

- 11. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

The Strategic Utility of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing building blocks is paramount for the development of novel molecular entities with enhanced pharmacological profiles. Among these, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine has emerged as a highly versatile and valuable intermediate. Its unique trifluoromethyl substituent, coupled with the differential reactivity of its two halogen atoms, offers a powerful platform for intricate molecular engineering. This technical guide provides an in-depth exploration of the core attributes of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine, including its physicochemical properties, synthesis, reactivity, and applications in drug discovery. A particular focus is placed on the mechanistic underpinnings of its selective functionalization through palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety in drug design due to its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability. When incorporated into a heterocyclic scaffold such as pyridine, the resulting trifluoromethylpyridine (TFMP) derivatives become critical components in the synthesis of a wide array of biologically active compounds, from pharmaceuticals to agrochemicals.[2][3]

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine stands out as a particularly strategic building block. The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective, stepwise functionalization, providing a versatile handle for the construction of complex molecular architectures. This guide will delve into the technical nuances of this valuable compound, offering a comprehensive resource for its effective utilization in research and development.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The key properties of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClF₃N | [4] |

| Molecular Weight | 260.44 g/mol | [4][5][6] |

| CAS Number | 211122-40-6 | [7][8] |

| Appearance | White to off-white crystalline powder or solid | [9] |

| Melting Point | 50.0 to 54.0 °C | [9] |

| Purity | Typically ≥97-98% | [9][10] |

Synthesis of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

While specific, detailed, step-by-step patented synthesis routes for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine are proprietary, a general and plausible synthetic strategy can be inferred from the literature on related trifluoromethylpyridines. The synthesis typically involves a multi-step sequence starting from a readily available pyridine precursor.

A likely synthetic pathway involves the following key transformations:

-

Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the fluorination of a trichloromethylpyridine precursor.[2][3]

-

Halogenation of the Pyridine Ring: The pyridine ring can be selectively halogenated to introduce the chloro and bromo substituents. The order of these steps is crucial for achieving the desired regiochemistry. For instance, bromination of a pre-existing chloro-trifluoromethylpyridine can be employed.[11]

A representative, albeit generalized, synthetic workflow is depicted below.

Caption: A plausible synthetic workflow for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine.

Note: The precise reagents and reaction conditions for each step would be subject to optimization to ensure high yield and purity.

Reactivity and Strategic Functionalization: The Power of Selective Cross-Coupling

The synthetic utility of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the sequential introduction of different molecular fragments, providing a powerful tool for building molecular complexity.

The Mechanistic Basis of Selectivity

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many catalytic cycles.[12][13] The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond, thus allowing for selective reaction at the 5-position of the pyridine ring.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[13] 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is an excellent substrate for selective Suzuki-Miyaura coupling at the C-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds.[6][14] This reaction is of immense importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common structural motif. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine can be performed selectively at the more reactive C-Br bond.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor for completion.

-

Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

Caption: Selective Buchwald-Hartwig amination at the C-Br bond.

Applications in Drug Discovery and Development

The ability to selectively functionalize 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical candidates. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and binding affinity.[1]

While specific examples of its use in the synthesis of commercial drugs are often proprietary, its application in the preparation of novel therapeutic agents is evident in the patent literature. For instance, related trifluoromethylpyridine derivatives are key intermediates in the synthesis of drugs targeting a variety of diseases.[15] The general synthetic strategies outlined above can be employed to construct complex molecules with potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents.

Analytical Characterization

The structural confirmation and purity assessment of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine are typically performed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns would be consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.[16][17]

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the -CF₃ group.[16]

-

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (260.44 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.[18]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, C=N, C-F, C-Cl, and C-Br bonds.[18]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a strategically important and versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique combination of a trifluoromethyl group and two differentially reactive halogen atoms provides a powerful platform for the construction of complex and novel molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity, especially the mechanistic nuances of selective cross-coupling reactions, is crucial for its effective utilization. This technical guide serves as a comprehensive resource for researchers and scientists, enabling them to leverage the full potential of this valuable intermediate in their drug discovery and development endeavors.

References

Sources

- 1. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-BROMO-2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE | 211122-40-6 [chemicalbook.com]

- 8. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 9. 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. 5-Bromo-2-chloropyridine(53939-30-3) 13C NMR [m.chemicalbook.com]

- 18. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Abstract

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative, serves as a pivotal building block in the synthesis of advanced molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogen atoms, provides a versatile scaffold for constructing complex molecular architectures through various cross-coupling reactions.[1][3][4] The trifluoromethyl group is particularly noted for enhancing the biological activity, metabolic stability, and binding affinity of target molecules.[2][3][4] Given its role as a high-value intermediate, unambiguous confirmation of its structure and isomeric purity is paramount for ensuring the reliability and reproducibility of synthetic outcomes. This guide presents a comprehensive, multi-technique analytical framework for the complete structure elucidation of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS No. 211122-40-6), designed for researchers, chemists, and quality control professionals. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, explaining the causality behind each analytical choice and providing field-proven protocols for robust structural verification.

Chemical Identity and Strategic Importance

Before delving into the analytical workflow, it is crucial to understand the fundamental properties of the target compound and its strategic value in modern chemistry.

Physicochemical and Structural Properties

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound. Its core properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2-chloro-3-(trifluoromethyl)pyridine | |

| CAS Number | 211122-40-6 | [2][5] |

| Molecular Formula | C₆H₂BrClF₃N | [2] |

| Molecular Weight | 260.44 g/mol | [2][6] |

| Physical Form | Liquid | |

| Appearance | Colorless to Yellow | |

| Boiling Point | 210.2 ± 35.0 °C at 760 mmHg |

The specific arrangement of substituents on the pyridine ring dictates its reactivity. The chlorine atom at the 2-position and the bromine atom at the 5-position serve as distinct reactive sites for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, respectively.

Role as a Synthetic Intermediate

This molecule is a critical intermediate in the development of novel active pharmaceutical ingredients (APIs) and potent agrochemicals.[2][7] The trifluoromethylpyridine (TFMP) moiety is a key structural motif found in numerous commercial and investigational compounds.[7][8] The ability to selectively functionalize the C-Br and C-Cl bonds allows chemists to introduce diverse molecular fragments, making it an invaluable tool in discovery chemistry.[1][3]

The Integrated Analytical Workflow for Structure Elucidation

A single analytical technique is insufficient for unambiguous structure determination. A logical, multi-step approach is required, where each technique provides a unique and complementary piece of the structural puzzle. The workflow is designed to be self-validating, with each step confirming the hypothesis of the previous one.

Mass Spectrometry: The First Gate of Verification

Causality: Before investigating atomic connectivity, we must first confirm the most fundamental properties: molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy high enough to distinguish between isobaric formulas.

The Isotopic Signature: A Structural Fingerprint

The presence of both chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) imparts a highly characteristic isotopic pattern to the molecular ion. This pattern is a powerful diagnostic tool. The expected molecular ion cluster will show four major peaks:

-

M+: Contains ³⁵Cl and ⁷⁹Br

-

M+2: A combination of (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br)

-

M+4: Contains ³⁷Cl and ⁸¹Br

-

M+6: A very low abundance peak from minor isotopes.

The relative intensities of the M+, M+2, and M+4 peaks provide immediate evidence for the presence of one chlorine and one bromine atom.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass calibration is current to achieve <5 ppm mass accuracy.

-

Analysis: Compare the exact mass of the most abundant peak in the molecular ion cluster (the [M]+ ion) with the theoretical mass calculated for C₆H₂BrClF₃N.

Expected Data

| Ion Formula | Theoretical Exact Mass | Observed Mass (Typical) | Mass Error (ppm) |

| C₆H₂⁷⁹Br³⁵ClF₃N | 258.90112 | 258.9010 | < 5 |

A match within 5 ppm provides high confidence in the elemental composition.

NMR Spectroscopy: Mapping the Molecular Skeleton

Causality: With the elemental formula confirmed, NMR spectroscopy is employed to determine the precise connectivity of the atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment.

¹H NMR: Probing the Aromatic Protons

The structure contains two protons on the pyridine ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the surrounding substituents (-Cl, -Br, -CF₃, and the ring nitrogen).

-

H4 Proton: This proton is adjacent to the highly electron-withdrawing -CF₃ group. It is expected to appear as a doublet, coupled to H6.

-

H6 Proton: This proton is adjacent to the ring nitrogen. It is also expected to appear as a doublet, coupled to H4. The coupling constant (J-value) for both doublets should be identical.

¹⁹F NMR: The Unmistakable Trifluoromethyl Signal

Trustworthiness: ¹⁹F NMR is a self-validating experiment for fluorinated compounds. The presence of a trifluoromethyl group will generate a single, sharp resonance in the ¹⁹F NMR spectrum. Its chemical shift is highly characteristic and its integration (relative to a standard) would confirm the presence of three fluorine atoms. The absence of this signal would immediately disprove the proposed structure.

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum will reveal all six unique carbon atoms of the pyridine ring plus the carbon of the trifluoromethyl group.

-

Aromatic Carbons (C2-C6): Their chemical shifts will be significantly influenced by the attached heteroatoms and substituents.

-

Trifluoromethyl Carbon (C-CF₃): This carbon will appear as a characteristic quartet due to coupling with the three attached fluorine atoms (¹JCF). This quartet is a definitive marker for the -CF₃ group.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically very fast due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

Summary of Expected NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature(s) |

| ¹H | ~8.0-8.5 | Doublet (d) | Proton at C4 or C6 |

| ¹H | ~8.5-9.0 | Doublet (d) | Proton at C4 or C6 |

| ¹⁹F | ~ -60 to -70 | Singlet (s) | Confirms the -CF₃ group |

| ¹³C | ~110-160 | 6x Singlets (s) | Aromatic carbons |

| ¹³C | ~115-130 | Quartet (q) | Trifluoromethyl carbon (¹JCF ≈ 275 Hz) |

Infrared Spectroscopy: Confirming Functional Groups

Causality: As a final complementary check, IR spectroscopy confirms the presence of key functional groups and bond types by detecting their characteristic vibrational frequencies. While NMR and MS provide the core structural data, IR validates the presence of the aromatic ring and the C-F bonds.

Key Diagnostic Absorption Bands

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

-

Aromatic C=C/C=N Stretching: Vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: These vibrations are expected to appear just above 3000 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| >3000 | Medium-Weak | Aromatic C-H Stretch |

| 1400-1600 | Medium-Strong | Aromatic Ring (C=C, C=N) Stretch |

| 1100-1350 | Very Strong | C-F Stretch (-CF₃) |

Safety and Handling

As a halogenated organic compound, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine must be handled with appropriate care.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| STOT-SE | H335: May cause respiratory irritation | GHS07 |

Source: Aggregated GHS information.[9]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[5][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][11]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust or vapors.

Conclusion

The unambiguous structure elucidation of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a critical step in ensuring its quality and proper application in research and development. The integrated analytical strategy presented in this guide, which combines the definitive formula verification of HRMS, the detailed connectivity mapping of multinuclear NMR, and the functional group confirmation of IR spectroscopy, provides a robust and self-validating framework. By understanding the causal principles behind each technique and adhering to rigorous experimental protocols, scientists can confidently verify the structure of this vital synthetic building block, thereby upholding the integrity and success of their scientific endeavors.

References

-

Supporting Information for - The Royal Society of Chemistry . Source: The Royal Society of Chemistry. URL: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage . Source: J-Stage. URL: [Link]

-

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine - MySkinRecipes . Source: MySkinRecipes. URL: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central . Source: PubMed Central, National Institutes of Health. URL: [Link]

-

5 - SAFETY DATA SHEET . Source: Gelest. URL: [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem . Source: PubChem, National Institutes of Health. URL: [Link]

-

CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc . Source: Chemsrc. URL: [Link]

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents. Source: Google Patents.

-

5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033 . Source: LinkedIn. URL: [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH . Source: Journal of Indian Research. URL: [Link]

-

Fine Chemical Synthesis with 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine . Source: LinkedIn. URL: [Link]

-

5-Bromo-2-(trifluoromethyl)pyridine - Optional[ATR-IR] - Spectrum - SpectraBase . Source: SpectraBase. URL: [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society . Source: American Chemical Society Publications. URL: [Link]

-

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine - Active Biopharma Corp . Source: Active Biopharma Corp. URL: [Link]

-

5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem . Source: PubChem, National Institutes of Health. URL: [Link]

-

5-Bromo-1,2,3-trifluorobenzene - Magritek . Source: Magritek. URL: [Link]

-

Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations | Journal of the American Chemical Society . Source: Journal of the American Chemical Society. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine [myskinrecipes.com]

- 3. marketreportanalytics.com [marketreportanalytics.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

For the modern researcher and drug development professional, the introduction of novel halogenated pyridines into synthesis workflows is a common occurrence. Among these, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine stands out as a versatile building block. However, its utility is matched by a significant hazard profile that demands a thorough and proactive approach to safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the risks and the critical protocols required for its safe manipulation in a laboratory setting.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics influence everything from storage conditions to potential exposure routes.

| Property | Value | Reference |

| CAS Number | 211122-40-6 | [1] |

| Molecular Formula | C₆H₂BrClF₃N | [1] |

| Molecular Weight | 260.44 g/mol | [1] |

| Boiling Point | 210.2 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Flash Point | 80.9 ± 25.9 °C | [1] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [1] |

| LogP (Octanol/Water) | 3.16 | [1] |

The relatively high boiling point and low vapor pressure suggest that at room temperature, the primary risk is not from inhalation of vapors but from aerosolization or contact with the solid/liquid. However, its flash point indicates it is combustible.

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for this specific molecule is limited, information from suppliers and data on structurally similar compounds allows for a robust hazard assessment. The compound is stated to be harmful if swallowed, in contact with skin, and by inhalation.[1] Analysis of closely related trifluoromethyl- and chloro-pyridines indicates a consistent pattern of hazards.

Likely GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 3 or 4): Based on analogs, this compound is presumed to be toxic if swallowed.[2][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as dust or aerosol.[2][3][4]

These classifications necessitate the following GHS pictograms and serve as the foundation for all handling protocols.

Caption: GHS Hazard Communication Flow.

Section 3: Safe Handling and Storage Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and established procedures is non-negotiable.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[1] This is critical to prevent inhalation of any aerosols or dusts that may be generated. The work area must also be equipped with an easily accessible eyewash station and safety shower.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn if there is a significant risk of splashing.

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (nitrile is a suitable first choice) must be worn.[1] Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid skin contamination.

-

Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a spill outside of containment.[3]

Step-by-Step Handling Procedure

Caption: Standard Laboratory Safe Handling Workflow.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Container: Keep the compound in its original, tightly sealed container.[2][5]

-

Location: Store in a cool, dry, and well-ventilated area.[2] The storage location should be locked or otherwise secured to restrict access.[2][5]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and amines to prevent potentially hazardous reactions.[1][3][6]

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][3]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][6]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Immediately call a poison control center or seek emergency medical attention.[1][2]

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire; there are no specific restrictions.[4]

-

Specific Hazards: The compound itself is not highly flammable but will burn. Combustion produces highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[3][5][6]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5]

Accidental Release Measures (Spill Cleanup)

A spill of this material requires a calm and systematic response.

Caption: Emergency Response Workflow for a Chemical Spill.

Crucially, do not allow the spilled material or cleanup runoff to enter drains or waterways.[1]

Section 5: Stability and Reactivity

-

Reactivity: Generally stable under normal storage and handling conditions.[3][6]

-

Conditions to Avoid: Exposure to heat, flames, sparks, and sources of ignition should be avoided.[1]

-

Incompatible Materials: Strong oxidizing agents are the primary incompatibility to be aware of.[1][5]

-

Hazardous Decomposition Products: As mentioned, thermal decomposition will produce toxic gases such as CO, CO₂, NOx, and various hydrogen halides.[3][5][6]

Section 6: Toxicological and Ecological Information

-

Toxicology: The toxicological properties of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine have not been fully investigated.[3] However, based on its chemical structure and the known hazards of related compounds, it should be treated as a substance with significant acute toxicity via oral, dermal, and inhalation routes.

-

Ecotoxicity: Specific data is not available. As a matter of standard chemical hygiene and environmental protection, do not allow this material to be released into the environment, including drains or water courses.[1][7]

Section 7: Disposal Considerations

All waste containing this chemical, including empty containers and contaminated cleanup materials, must be treated as special or hazardous waste.[1] Disposal must be carried out by a licensed disposal company in strict accordance with all national and local regulations.[1]

References

-

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Safety Data Sheet , Chemsrc. [Link]

-

5-Bromo-2-chloro-3-fluoropyridine PubChem Entry , PubChem. [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine PubChem Entry , PubChem. [Link]

-

GHS Classification Summary , PubChem. [Link]

Sources

- 1. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Chemical Hazards of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always consult the official SDS from the manufacturer and follow all institutional and regulatory safety guidelines when handling this chemical.

Introduction

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] Its trifluoromethyl group and halogen substituents impart unique electronic and lipophilic properties, making it a valuable synthon for accessing complex molecular architectures. However, these same structural features also contribute to its potential chemical and toxicological hazards. This guide provides an in-depth analysis of the known and anticipated hazards associated with 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine, offering a technical resource for researchers and professionals to ensure its safe handling and use in the laboratory and beyond. We will delve into its hazard classifications, toxicological profile, safe handling protocols, and emergency procedures, grounding our discussion in established scientific principles and regulatory standards.

Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's identity and physical properties is foundational to a robust safety assessment. These parameters influence its behavior in the laboratory, its potential for environmental dissemination, and the appropriate control measures required for its safe handling.

-

Chemical Name: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

-

Synonyms: Pyridine, 5-bromo-2-chloro-3-(trifluoromethyl)-[3]

-

CAS Number: 211122-40-6[3]

-

Molecular Formula: C₆H₂BrClF₃N[3]

-

Appearance: Not specified in available literature; likely a solid at room temperature.[3]

-

Boiling Point: No data available.[3]

-

Melting Point: No data available.[3]

-

Density: No data available.[3]

-

Solubility: Expected to have low solubility in water and be soluble in common organic solvents.

-

Vapor Pressure: No data available.

Table 1: Physicochemical Properties of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClF₃N | ChemSrc[3] |

| Molecular Weight | 260.4 g/mol | ChemSrc[3] |

| CAS Number | 211122-40-6 | ChemSrc[3] |

| Appearance | Not Specified | ChemSrc[3] |

| Boiling Point | No data | ChemSrc[3] |

| Melting Point | No data | ChemSrc[3] |

| Density | No data | ChemSrc[3] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. While a fully harmonized GHS classification for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is not consistently reported across all sources, information from various suppliers and databases for this and structurally similar compounds allows for a composite hazard profile.

GHS Pictograms:

While a specific set of pictograms for this exact CAS number is not universally available, based on the hazard statements for this and analogous compounds, the following pictograms are likely applicable:

- Health Hazard: For respiratory tract irritation and potential for other systemic effects.

- Exclamation Mark: For skin and eye irritation, and acute toxicity (harmful).

Signal Word: Warning or Danger (depending on the supplier's classification)

Hazard Statements:

Based on available data for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine and its analogs, the following hazard statements are commonly cited:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation. [5]

-

H319: Causes serious eye irritation. [5]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation. [5]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for minimizing risk. The following are compiled from various sources and represent best practices for handling this compound:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Profile: A Data-Driven Assessment

A significant challenge in assessing the hazards of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is the lack of comprehensive, publicly available toxicological data for this specific compound. Therefore, this section will synthesize the available information and draw logical inferences from structurally related compounds to provide a scientifically grounded, albeit conservative, toxicological profile.

3.1. Acute Toxicity

-

Oral: Classified as Harmful if swallowed (H302) . While specific LD50 data is unavailable, this classification suggests an oral LD50 in the range of 300-2000 mg/kg for rats. Ingestion may cause irritation to the gastrointestinal tract.

-

Dermal: Classified as Harmful in contact with skin (H312) . The dermal LD50 is likely in the range of 1000-2000 mg/kg for rabbits. The presence of halogens can facilitate skin absorption.

-

Inhalation: Classified as Harmful if inhaled (H332) . The LC50 is not available, but inhalation of dust or vapors may cause irritation to the respiratory tract and could lead to systemic effects.

3.2. Skin and Eye Irritation

-

Skin Irritation: Classified as Causes skin irritation (H315) .[5] Direct contact is likely to cause redness, itching, and inflammation.

-

Eye Irritation: Classified as Causes serious eye irritation (H319) .[5] Contact with the eyes can cause significant irritation, pain, and potential damage.

3.3. Respiratory Sensitization and Specific Target Organ Toxicity

-

Respiratory Irritation: Classified as May cause respiratory irritation (H335) .[5] Inhalation of dust or vapors can lead to irritation of the nose, throat, and lungs, manifesting as coughing and shortness of breath.

3.4. Chronic Toxicity, Carcinogenicity, and Mutagenicity

-

Chronic Toxicity: No data is available for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. Long-term exposure to halogenated pyridines can potentially lead to effects on the liver and kidneys, though this is an extrapolation and not based on specific data for this compound.

-

Carcinogenicity: There is no data available to classify this compound as a carcinogen.

-

Mutagenicity: No specific mutagenicity data (e.g., Ames test) was found for 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. However, some halogenated pyridines have shown mutagenic activity in the Salmonella/microsome assay.[6] Therefore, it is prudent to handle this compound as a potential mutagen until specific data becomes available.

Reactivity and Stability

Understanding the reactivity and stability of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is critical for preventing hazardous reactions and ensuring safe storage.

-

Reactivity: The compound is expected to be stable under normal laboratory conditions. However, the pyridine ring is susceptible to nucleophilic substitution, particularly at the 2- and 6-positions, which are activated by the electron-withdrawing trifluoromethyl group. The bromine and chlorine atoms can also participate in various cross-coupling reactions.

-

Chemical Stability: Stable under recommended storage conditions. Avoid exposure to strong oxidizing agents, strong acids, and strong bases.

-

Conditions to Avoid: Heat, flames, and sparks.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[7]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine.

5.1. Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Eye Wash Stations and Safety Showers: Easily accessible and regularly tested eye wash stations and safety showers are mandatory in any laboratory where this chemical is handled.

5.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[3]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A respiratory protection program, including fit testing, must be in place.

Diagram 1: Hierarchy of Controls for Safe Handling

Caption: A visual representation of the hierarchy of controls for mitigating chemical hazards.

Emergency Procedures: A Step-by-Step Guide

Prompt and correct action in the event of an emergency is critical to minimizing harm.

6.1. First-Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

6.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[7]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards Arising from the Chemical: As mentioned, hazardous decomposition products can be formed in a fire.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

6.3. Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up:

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.[7]

-

Large Spills: Contain the spill and collect the material for disposal. Notify environmental health and safety personnel.

-

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

7.1. Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Store in a secure area, preferably locked up.

7.2. Disposal

-

Dispose of this chemical in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.[3]

-

Do not dispose of it with household waste or allow it to reach the sewage system.

Ecological Information

The environmental fate and ecotoxicity of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine are not well-documented. However, based on its structure as a halogenated organic compound, some general predictions can be made.

-

Persistence and Degradability: Halogenated aromatic compounds are often persistent in the environment and may not be readily biodegradable.[8]

-

Bioaccumulation: The potential for bioaccumulation is unknown, but the lipophilic nature of the molecule suggests it could accumulate in fatty tissues of organisms.

-

Mobility in Soil: The mobility of this compound in soil has not been studied.

-

Toxicity to Aquatic Organisms: No specific data is available. However, many halogenated pyridines are toxic to aquatic life.[9]

Conclusion

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a valuable research chemical with a significant hazard profile that necessitates careful and informed handling. The primary hazards are acute toxicity (harmful if swallowed, in contact with skin, or if inhaled), skin and eye irritation, and respiratory tract irritation. While comprehensive toxicological and ecological data are lacking, a precautionary approach, assuming potential for chronic effects and environmental persistence, is warranted. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, following established safe work practices, and diligently using appropriate personal protective equipment—researchers can effectively mitigate the risks associated with this compound and conduct their work in a safe and responsible manner. Continuous vigilance and a commitment to a strong safety culture are paramount when working with chemicals of this nature.

References

- Chemsrc. (n.d.). 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine.

-

PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (2023, June 8). 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine Safety Data Sheet.

- Apollo Scientific. (2023, July 7). 5-Bromo-2-(trifluoromethyl)pyridine Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-fluoropyridine.